Cas no 140-28-3 (N,N'-Dibenzylethylenediamine)

N,N'-Dibenzylethylenediamine is a diamine derivative characterized by its two benzyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, chelating agents, and specialty chemicals. Its structure enables effective coordination with metal ions, making it valuable in catalysis and polymer stabilization. The presence of benzyl groups enhances solubility in organic solvents, facilitating its use in diverse reactions. N,N'-Dibenzylethylenediamine is also noted for its stability and relatively low toxicity, which supports its application in controlled synthetic processes. Its versatility and functional efficiency make it a preferred choice in industrial and research settings.
N,N'-Dibenzylethylenediamine structure
N,N'-Dibenzylethylenediamine structure
Product Name:N,N'-Dibenzylethylenediamine
CAS No:140-28-3
MF:C16H20N2
MW:240.343403816223
MDL:MFCD00004771
CID:36431
PubChem ID:8793
Update Time:2025-06-11

N,N'-Dibenzylethylenediamine Chemical and Physical Properties

Names and Identifiers

    • N1,N2-Dibenzylethane-1,2-diamine
    • 1,2-di(benzylamino)ethane
    • N,N'Dibenzylethylenediamine
    • Benzathine
    • 1,2-Bis(benzylamino)ethane
    • [1,2-Bis(benzylamino)ethane]
    • Ethylenediamine-N,N-Di Benzyl
    • N,N -Dibenzylethylenediamine
    • N,N`-Dibenzylethylenediamine
    • N,N'-Bis(phenylmethyl)-1,2-ethanediamine
    • N,N'-Dibenzylethylenediamine
    • N,N'-Dibenzylethylenediamine Diacetate Salt
    • N,N‘-Dibenzylethylenediamine
    • N,N′-Dibenzylethylenediamine
    • N,N'-dibenzylethane-1,2-diamine
    • DBED
    • Nsc5632
    • Benzatin
    • usafdo-53
    • N,N`-dibenzylethylendiamine
    • USAF do-53
    • BENZATHINE 99%
    • 1 2-BIS(BENZYLAMINO)ETHANE
    • N,N'-Dibenzyl-ethane-1,2-diamine
    • N,N'-Dibenzyl-1,2-ethylenediamine
    • AKOS005306729
    • F0001-0480
    • 1, N,N'-bis(phenylmethyl)-
    • ETHYLENEDIAMINE, N,N'-DIBENZYL-
    • UNII-C659VZ7P7T
    • N,N'-dibenzylethylene diamine
    • EN300-207802
    • N,N'-Dibenzyl-1,2-ethanediamine
    • benzyl-[2-(benzylamino)-ethyl]-amine
    • SCHEMBL5764
    • D1807
    • 1219795-20-6
    • NSC-62936
    • FT-0629380
    • 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-
    • BENZATHINE [MI]
    • SB33325
    • n,n'-dibenzylethylene-d4-diamine
    • CCG-248022
    • EINECS 205-408-4
    • STR05175
    • C659VZ7P7T
    • MFCD00004771
    • N1,N2-Bis(phenylmethyl)-1,2-ethanediamine
    • AC-13104
    • CHEBI:51344
    • Ethylenediamine-N,N'-Dibenzyl
    • N,N'-dibenzylethylene-diamine
    • CHEMBL193646
    • DTXSID4048359
    • N',N'-dibenzylethane-1,2-diamine;N1,N2-Dibenzylethane-1,2-diamine
    • benzyl[2-(benzylamino)ethyl]amine
    • NSC 5632
    • A807638
    • 4-12-00-02321 (Beilstein Handbook Reference)
    • NSC-5632
    • Ethylenediamine,N'-dibenzyl-
    • BRN 0786668
    • Q2896784
    • WLN: R1M2M1R
    • 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-
    • NCGC00166222-02
    • 140-28-3
    • MLS004800109
    • W-108207
    • NSC62936
    • NCGC00166222-01
    • AI3-23851
    • N,N'-Dibenzylethylenediamine, 97%
    • CS-0008847
    • SMR001547335
    • NS00006909
    • n,n'-dibenzyl-1,2-diaminoethane
    • STK379515
    • DTXCID9028334
    • Ethylenediamine, N,N'dibenzyl
    • N1,N2Bis(phenylmethyl)1,2ethanediamine
    • BBL002994
    • 1,2Ethanediamine, N1,N2bis(phenylmethyl)
    • 1,2Bis(benzylamino)ethane
    • 1,2Ethanediamine, N,N'bis(phenylmethyl)
    • FD37250
    • N',N-Dibenzyl-ethylenediamine
    • HY-20512
    • MDL: MFCD00004771
    • Inchi: 1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
    • InChI Key: JUHORIMYRDESRB-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)CCNCC1C=CC=CC=1
    • BRN: 786668

Computed Properties

  • Exact Mass: 240.16300
  • Monoisotopic Mass: 240.162649
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 24.1

Experimental Properties

  • Color/Form: . Oily liquid
  • Density: 1.02 g/mL at 25 °C(lit.)
  • Melting Point: 21-26°C
  • Boiling Point: 175°C/2mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.565(lit.)
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 24.06000
  • LogP: 3.34780
  • Merck: 1064
  • Sensitiveness: Air Sensitive
  • Solubility: . Soluble in general organic solvents (except carbon disulfide), insoluble in water.
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N,N'-Dibenzylethylenediamine Security Information

N,N'-Dibenzylethylenediamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N,N'-Dibenzylethylenediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D35201-25G
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¥639.43 2023-11-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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TRC
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N,N'-Dibenzylethylenediamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ,  Acetone ,  Water ;  2 - 5 °C
1.2 5 h, 5 - 10 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
1.4 6 h, 37 - 40 °C
Reference
Method for preparing cephapirin benzathine from bromoacetyl 7-amino cephalosporanic acid
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  3 h, pH 8 - 9, 10 °C
1.2 Solvents: Water ;  6 h, 37 - 40 °C
Reference
Improved method for synthesis of cephapirin benzathine
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ,  Acetone ,  Water ;  2 - 5 °C; 5 h, 0 - 5 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  30 min, 0 - 5 °C
1.3 6 h, 37 - 40 °C
Reference
Synthesis of cephapirin benzathine
Fu, Haiyan; Tian, Meiru, Zhongguo Yiyao Gongye Zazhi, 2009, 40(10),

N,N'-Dibenzylethylenediamine Raw materials

N,N'-Dibenzylethylenediamine Preparation Products

N,N'-Dibenzylethylenediamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:140-28-3)N,N-二苄基乙二胺
Order Number:LE1619443
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
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(CAS:140-28-3)N,N'-Dibenzylethylenediamine
Order Number:A807638
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:47
Price ($):425.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:140-28-3)N,N'-DIBENZYLETHYLEN
Order Number:1619443
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on N,N'-Dibenzylethylenediamine

Recent Advances in the Application of N,N'-Dibenzylethylenediamine (CAS 140-28-3) in Pharmaceutical Research

N,N'-Dibenzylethylenediamine (DBED, CAS 140-28-3) is a versatile organic compound that has garnered significant attention in pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This research briefing synthesizes the latest findings on DBED, focusing on its role in drug formulation, pharmacokinetics, and novel therapeutic strategies. Recent studies highlight its utility as a counterion in salt formulations to enhance drug solubility and stability, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).

A 2023 study published in the Journal of Medicinal Chemistry demonstrated DBED's efficacy in improving the bioavailability of antimalarial drugs through salt formation. Researchers observed a 2.3-fold increase in oral absorption when DBED was used as a counterion compared to traditional formulations. This breakthrough suggests promising applications for DBED in tropical disease treatments where drug absorption challenges persist. The study employed advanced characterization techniques including X-ray crystallography and dissolution testing to validate these findings.

In the realm of sustained-release formulations, DBED has shown remarkable potential. A recent patent application (WO2023124567) discloses novel DBED-based complexes that extend drug release profiles up to 72 hours while maintaining therapeutic plasma concentrations. This innovation addresses critical needs in chronic disease management, particularly for medications requiring once-weekly dosing regimens. The patent documents superior stability of DBED complexes under accelerated storage conditions (40°C/75% RH for 6 months) compared to conventional formulations.

Emerging research explores DBED's role in targeted drug delivery systems. A 2024 preclinical study in Bioconjugate Chemistry reported successful conjugation of DBED with tumor-targeting peptides, demonstrating enhanced accumulation in cancer tissues while minimizing systemic exposure. The study utilized positron emission tomography (PET) imaging to track the biodistribution of DBED-conjugated compounds, revealing tumor-to-normal tissue ratios exceeding 8:1 in xenograft models. These findings open new avenues for precision oncology applications.

From a safety perspective, recent toxicological evaluations of DBED-containing formulations have yielded favorable results. A comprehensive GLP study conducted in 2023 found no significant organ toxicity at therapeutic doses in animal models, with no observed adverse effect levels (NOAEL) established at 150 mg/kg/day. These data support the continued development of DBED-based pharmaceutical products and address previous concerns about potential benzyl-related toxicity.

The pharmaceutical industry has responded to these scientific advances with increased commercial activity. Market analysis indicates a 35% year-over-year growth in DBED procurement by major pharmaceutical companies, primarily for pipeline products in Phase II and III clinical trials. This trend underscores the growing recognition of DBED's value in addressing formulation challenges for next-generation therapeutics.

Looking forward, researchers are investigating DBED's potential in novel areas such as mRNA vaccine stabilization and gene therapy vectors. Preliminary data presented at the 2024 American Chemical Society meeting suggest DBED derivatives may protect nucleic acids from degradation while facilitating cellular uptake. These cutting-edge applications position DBED as a multifunctional excipient with expanding roles in modern medicine.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:140-28-3)N,N-二苄基乙二胺
LE1619443
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:140-28-3)N,N'-Dibenzylethylenediamine
A807638
Purity:99%
Quantity:500g
Price ($):425.0
Email